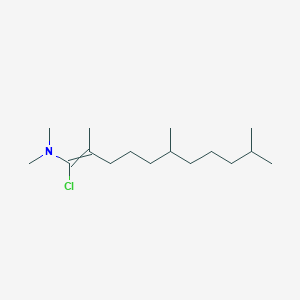
5-Methyl-1,2-oxazole-3-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2-oxazole-3-carbonyl azide: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2-oxazole-3-carbonyl azide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with azidating agents. One common method is the use of diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors to control temperature and reaction time more precisely.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2-oxazole-3-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Cycloaddition Reactions: Often use copper(I) catalysts under mild conditions.
Reduction Reactions: Require strong reducing agents and are usually carried out in an inert atmosphere to prevent side reactions.
Major Products:
Substitution Reactions: Yield various substituted oxazole derivatives.
Cycloaddition Reactions: Produce triazole-containing compounds.
Reduction Reactions: Result in the formation of amine derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1,2-oxazole-3-carbonyl azide is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, oxazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound can be used to synthesize such derivatives, potentially leading to new therapeutic agents.
Industry: The compound’s reactivity also makes it useful in materials science for the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-oxazole-3-carbonyl azide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a dipole, reacting with dipolarophiles to form triazoles. These reactions often proceed through a concerted mechanism, where the formation of new bonds occurs simultaneously.
Comparison with Similar Compounds
5-Methyl-1,2-oxazole-3-carboxylic acid: The precursor to 5-Methyl-1,2-oxazole-3-carbonyl azide.
5-Methyl-1,2-oxazole-3-carbonyl chloride: Another derivative used in organic synthesis.
5-Methyl-1,2-oxazole-3-carbonyl amine: Formed by the reduction of the azide group.
Uniqueness: this compound is unique due to its azide functional group, which imparts distinct reactivity compared to other oxazole derivatives. This makes it particularly useful for specific synthetic applications, such as the formation of triazoles through cycloaddition reactions.
Properties
CAS No. |
61672-67-1 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5-methyl-1,2-oxazole-3-carbonyl azide |
InChI |
InChI=1S/C5H4N4O2/c1-3-2-4(8-11-3)5(10)7-9-6/h2H,1H3 |
InChI Key |
UIHRXBNYNLPLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-(3-bromo-4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14560728.png)
![4-Methyl-1-phenyl-1H-pyrido[2,3-e][1,4]diazepine-3,5(2H,4H)-dione](/img/structure/B14560747.png)
![4-(Pentyloxy)phenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560754.png)
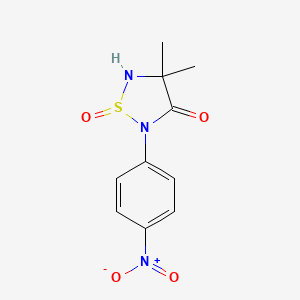
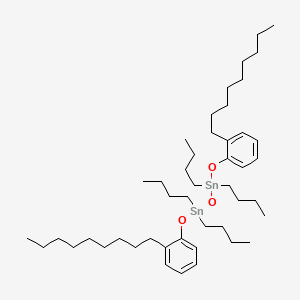
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3,5-dinitrobenzoate](/img/structure/B14560771.png)

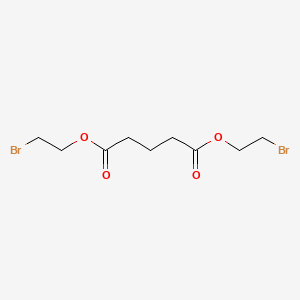

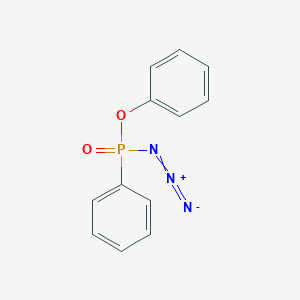
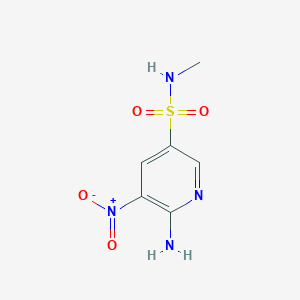
![N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14560815.png)
